Cas no 1032-67-3 (2-(2-Oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione)

2-(2-Oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione is a specialized organic compound featuring a phthalimide core substituted with a phenacyl group. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in the preparation of heterocyclic compounds and pharmaceuticals. The presence of both carbonyl and imide functionalities enhances its versatility in nucleophilic substitution and condensation reactions. Its crystalline form ensures stability and ease of handling in laboratory settings. The compound's well-defined molecular architecture allows for precise modifications, facilitating its use in targeted organic synthesis. Its compatibility with a range of reagents underscores its utility in constructing complex molecular frameworks.
2-(2-Oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione structure
1032-67-3 structure
Product Name:2-(2-Oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione
CAS No:1032-67-3
MF:C16H11NO3
MW:265.263444185257
MDL:MFCD00086336
CID:150289
PubChem ID:243038
Update Time:2025-05-25

2-(2-Oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione Chemical and Physical Properties

Names and Identifiers

    • 1H-Isoindole-1,3(2H)-dione,2-(2-oxo-2-phenylethyl)-
    • 2-(1-Phenylethanone-2-yl)isoindoline-1,3-dione
    • 2-phenacylisoindole-1,3-dione
    • 2-(2-oxo-2-phenylethyl)-1,3-isoindolinedione
    • 2-(2-oxo-2-phenylethyl)benzo[c]azoline-1,3-dione
    • 2-(2-oxo-2-phenyl-ethyl)-isoindole-1,3-dione
    • 2-(2-oxo-2-phenylethyl)isoindoline-1,3-dione
    • 2,6-DICHLORO-4-TRIFLUOROMETHYLSULFANYL-PHENOL
    • N-(2-phenyl-2-oxoethyl)phthalimide
    • N-(BENZOYLMETHYL)-PHTHALIMIDE
    • 2-(2-oxo-2-phenylethyl)isoindole-1,3-dione
    • 2-(2-oxo-2-phenylethyl)isoindole-1,3-dione-3
    • 2-(2-oxo-2-phenyl-ethyl)isoindoline-1,3-dione
    • 2-(2-keto-2-phenyl-ethyl)isoindoline-1,3-quinone
    • 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione
    • Z18272038
    • EN300-110148
    • SR-01000461514-1
    • Oprea1_552799
    • SR-01000461514
    • NSC52233
    • 1H-Isoindole-1,3(2H)-dione, 2-(2-oxo-2-phenylethyl)-
    • SCHEMBL543706
    • HMS561H09
    • Oprea1_796425
    • Cambridge id 6749283
    • AS-66469
    • 1032-67-3
    • CHEMBL1343874
    • SMR000141789
    • MFCD00086336
    • CS-0011713
    • Maybridge1_007027
    • 2-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-isoindole-1,3-dione
    • HMS2294M06
    • N-Phenacylphthalimide
    • FT-0768116
    • AKOS001268204
    • CCG-18364
    • Phthalimide, N-phenacyl- (6CI,7CI,8CI); 2-(2-Oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione; 2-(2-Oxo-2-phenylethyl)isoindoline-1,3-dione; 2-(Phenacyl)-1,3-isoindolinedione; 2-Phthalimidoacetophenone; N-Phenacylphthalimide
    • UPCMLD0ENAT5575598:001
    • E80873
    • 2-phthalimido-acetophenone
    • NJJQFZCOSJYBII-UHFFFAOYSA-N
    • phthalimidoacetophenone
    • DTXSID70287700
    • NSC-52233
    • MLS000534357
    • NSC 52233
    • ALBB-024812
    • STL482159
    • DB-058964
    • 2-(2-Oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione
    • MDL: MFCD00086336
    • Inchi: 1S/C16H11NO3/c18-14(11-6-2-1-3-7-11)10-17-15(19)12-8-4-5-9-13(12)16(17)20/h1-9H,10H2
    • InChI Key: NJJQFZCOSJYBII-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2C(N1CC(C1C=CC=CC=1)=O)=O

Computed Properties

  • Exact Mass: 265.07400
  • Monoisotopic Mass: 265.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 54.4A^2

Experimental Properties

  • Density: 1.329
  • Boiling Point: 444.9°C at 760 mmHg
  • Flash Point: 208.6°C
  • Refractive Index: 1.64
  • PSA: 54.45000
  • LogP: 2.10340

2-(2-Oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione Security Information

2-(2-Oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione Customs Data

  • HS CODE:2925190090
  • Customs Data:

    China Customs Code:

    2925190090

    Overview:

    2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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2-(2-Oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione Suppliers

Amadis Chemical Company Limited
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(CAS:1032-67-3)2-(2-Oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione
Order Number:A1097779
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:22
Price ($):228.0/379.0
Email:sales@amadischem.com

Additional information on 2-(2-Oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione

Professional Introduction to 2-(2-Oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione (CAS No. 1032-67-3)

2-(2-Oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione, identified by the chemical abstracts service number 1032-67-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural framework and potential biological activities. This compound belongs to the isoindole class, a structural motif that is widely recognized for its presence in various bioactive natural products and synthetic drugs. The presence of both carbonyl and amide-like functionalities in its structure suggests a high degree of reactivity, making it a valuable scaffold for further derivatization and exploration of its pharmacological properties.

The molecular structure of 2-(2-Oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione consists of an isoindole core substituted with a 2-oxo-2-phenylethyl side chain. This particular arrangement of functional groups positions the compound as a promising candidate for interactions with biological targets, particularly enzymes and receptors involved in critical metabolic pathways. The isoindole ring system itself is known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, which have been extensively studied in recent years.

In recent years, there has been a surge in research focused on isoindole derivatives due to their structural versatility and biological relevance. Studies have demonstrated that modifications at the 1-position of the isoindole ring can significantly alter the pharmacokinetic and pharmacodynamic profiles of these compounds. For instance, derivatives with electron-withdrawing groups at this position have shown enhanced binding affinity to certain protein targets, making them attractive for drug development. The CAS No. 1032-67-3 compound serves as a foundational structure for such modifications, providing a scaffold upon which novel bioactive molecules can be designed.

One of the most compelling aspects of 2-(2-Oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione is its potential as an intermediate in the synthesis of more complex pharmacophores. The reactive sites on this molecule—primarily the carbonyl groups—can be selectively modified through various chemical reactions such as condensation, alkylation, or oxidation. These reactions allow chemists to introduce additional functional groups or alter the electronic properties of the molecule, thereby tuning its biological activity. Such flexibility is crucial in drug discovery pipelines where lead optimization often requires precise adjustments to maximize efficacy while minimizing side effects.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development. Isoindoles, in particular, have been implicated in several successful drugs on the market today, highlighting their therapeutic potential. Researchers are actively exploring new ways to harness the structural advantages of isoindoles by synthesizing novel derivatives and studying their interactions with biological systems. The compound with CAS No. 1032-67-3 is no exception and has been investigated for its potential applications in treating various diseases.

Recent advancements in computational chemistry have accelerated the process of identifying promising candidates like 2-(2-Oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione for further experimental validation. Molecular docking studies have shown that this compound can interact with several key enzymes involved in cancer metabolism, suggesting its utility as an anticancer agent. Additionally, preliminary pharmacokinetic studies indicate that it exhibits reasonable solubility and stability under physiological conditions, which are critical factors for drug formulation and delivery.

The synthesis of 2-(2-Oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione involves multi-step organic transformations that highlight the ingenuity of synthetic chemists in constructing complex molecular architectures. The process typically begins with the preparation of key intermediates such as phenylethyl ketones and isoindole derivatives, which are then coupled through condensation reactions to form the desired product. The use of catalytic systems has improved both yield and selectivity in these reactions, making it feasible to produce large quantities for research purposes.

In conclusion,CAS No 1032 67 3 refers to a compound that represents a significant area of interest in medicinal chemistry due to its structural features and potential biological activities. Its role as a versatile scaffold for drug design underscores its importance in ongoing research efforts aimed at developing novel therapeutics. As our understanding of biological pathways continues to expand,this isoindole derivative will likely find new applications across multiple therapeutic domains.

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Amadis Chemical Company Limited
(CAS:1032-67-3)2-(2-Oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione
A1097779
Purity:99%/99%
Quantity:5g/10g
Price ($):228.0/379.0
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